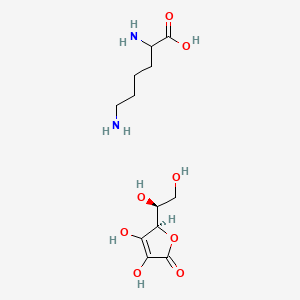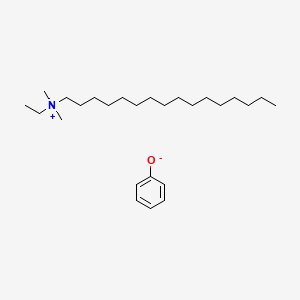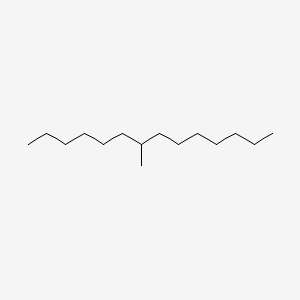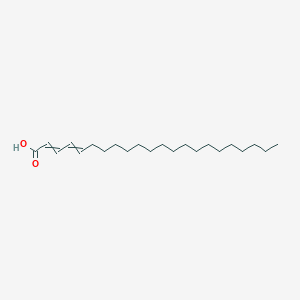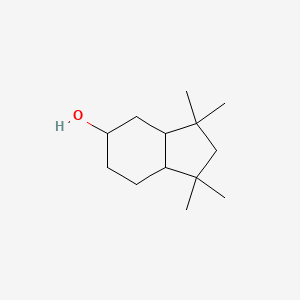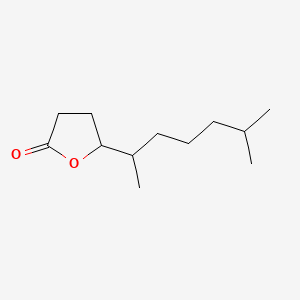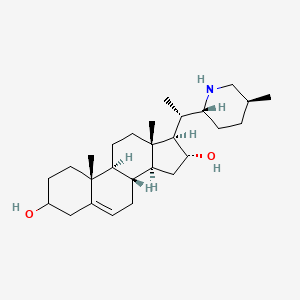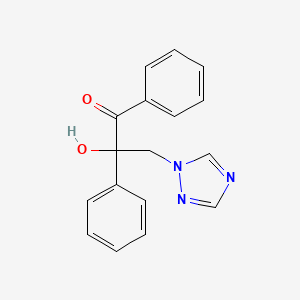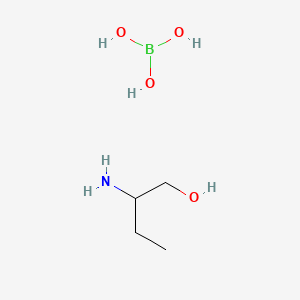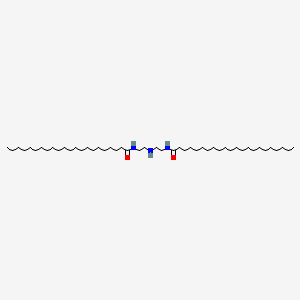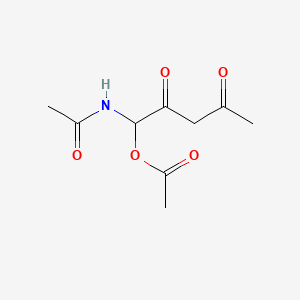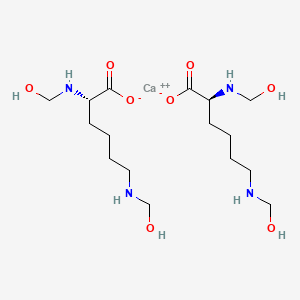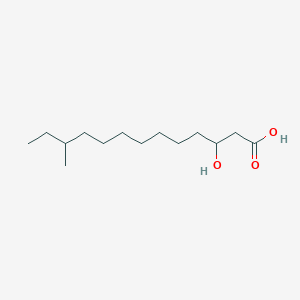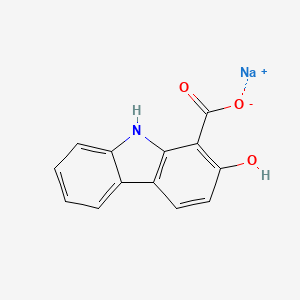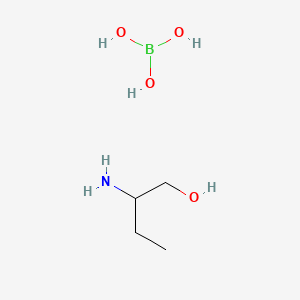
Einecs 301-860-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 301-860-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Métodos De Preparación
The synthetic routes and reaction conditions for Einecs 301-860-2 involve several steps. Typically, the preparation methods include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities.
Análisis De Reacciones Químicas
Einecs 301-860-2 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, solvents, and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Einecs 301-860-2 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to investigate its effects on different biological systems.
Medicine: Research in medicine explores its potential therapeutic applications and its interactions with biological targets.
Mecanismo De Acción
The mechanism of action of Einecs 301-860-2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Einecs 301-860-2 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Formaldehyde (Einecs 200-001-8): Known for its use in various industrial applications and as a preservative.
Guanidinium chloride (Einecs 200-002-3): Commonly used in protein denaturation studies.
Dexamethasone (Einecs 200-003-9): A corticosteroid used in medical treatments.
Hydrocortisone 21-acetate (Einecs 200-004-4): Another corticosteroid with anti-inflammatory properties.
This compound stands out due to its specific chemical properties and the range of applications it has in different fields.
Propiedades
Número CAS |
92257-22-2 |
|---|---|
Fórmula molecular |
C4H14BNO4 |
Peso molecular |
150.97 g/mol |
Nombre IUPAC |
2-aminobutan-1-ol;boric acid |
InChI |
InChI=1S/C4H11NO.BH3O3/c1-2-4(5)3-6;2-1(3)4/h4,6H,2-3,5H2,1H3;2-4H |
Clave InChI |
YRKQDTHCYONJQI-UHFFFAOYSA-N |
SMILES canónico |
B(O)(O)O.CCC(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


